

# Application Notes and Protocols: Combining Folcepri (68Ga-folate) Imaging with Other Diagnostic Modalities

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Folcepri  |           |
| Cat. No.:            | B15179267 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for combining **Folcepri** (68Ga-folate) positron emission tomography (PET) imaging with other diagnostic modalities to enhance the visualization and quantitative assessment of folate receptor (FR)-positive cancers. The following protocols and data are intended for research and preclinical applications, with clinical protocols still being investigational.

## Introduction to Folcepri and Multimodality Imaging

**Folcepri** is a radiopharmaceutical agent that utilizes a folate analogue to target the folate receptor (FR), which is overexpressed in a variety of cancers, including ovarian, lung, and breast cancer, while having limited expression in healthy tissues. When labeled with Gallium-68 (68Ga), a positron emitter, it allows for non-invasive imaging of FR-positive tumors using PET.

Combining 68Ga-folate PET with anatomical imaging modalities like computed tomography (CT) or magnetic resonance imaging (MRI) provides fused images that offer both functional and anatomical information, leading to more accurate tumor localization and characterization. Furthermore, the integration of 68Ga-folate PET with intraoperative fluorescence imaging presents a promising strategy for real-time surgical guidance.

# **Signaling Pathway of Folate Receptor Activation**



## Methodological & Application

Check Availability & Pricing

Folate receptor-alpha (FR $\alpha$ ), upon binding with folate or its analogues like **Folcepri**, can initiate intracellular signaling cascades that are implicated in cell growth and survival. Understanding this pathway is crucial for interpreting the biological significance of tracer uptake.





Click to download full resolution via product page

Caption: Folate Receptor Signaling Cascade.



# **Quantitative Data Presentation**

The following tables summarize preclinical quantitative data from studies using 68Ga-folate derivatives in animal models. This data provides an indication of the expected tracer uptake in tumors and various organs.

Table 1: Biodistribution of 68Ga-NOTA-folate in KB Tumor-Bearing Mice (%ID/g)

| Organ/Tissue | 1 hour post-<br>injection | 2 hours post-<br>injection | 4 hours post-<br>injection |
|--------------|---------------------------|----------------------------|----------------------------|
| Blood        | 1.5 ± 0.3                 | 0.8 ± 0.2                  | 0.4 ± 0.1                  |
| Heart        | 0.7 ± 0.1                 | 0.5 ± 0.1                  | 0.3 ± 0.1                  |
| Lung         | 1.2 ± 0.2                 | 0.8 ± 0.2                  | 0.5 ± 0.1                  |
| Liver        | 0.4 ± 0.1                 | 0.3 ± 0.1                  | 0.4 ± 0.1                  |
| Spleen       | 0.3 ± 0.1                 | 0.2 ± 0.1                  | 0.2 ± 0.1                  |
| Kidneys      | 25.6 ± 3.5                | 23.1 ± 2.8                 | 21.7 ± 1.1                 |
| Muscle       | 0.5 ± 0.1                 | 0.4 ± 0.1                  | 0.3 ± 0.1                  |
| Tumor        | 6.6 ± 1.1                 | 5.6 ± 1.5                  | 5.7 ± 1.7                  |

Data adapted from a preclinical study using a 68Ga-folate derivative.[1][2]

Table 2: Tumor-to-Organ Ratios for 68Ga-folate Derivatives in Preclinical Models

| Ratio           | 68Ga-NOTA-folate (1h p.i.) | 68Ga-folate-KR (30 min p.i.) |
|-----------------|----------------------------|------------------------------|
| Tumor-to-Blood  | 4.4                        | 1.2                          |
| Tumor-to-Muscle | 13.2                       | 3.8                          |
| Tumor-to-Liver  | 16.5                       | 1.0                          |
| Tumor-to-Kidney | 0.26                       | 0.1                          |



Data compiled from preclinical studies.[1][2][3][4][5] Note that different folate derivatives and time points were used.

# Experimental Protocols Preclinical 68Ga-folate PET/CT Imaging Protocol (Example)

This protocol is a generalized example based on published preclinical studies.[1][6]

Workflow Diagram:



#### Preclinical 68Ga-folate PET/CT Workflow



Click to download full resolution via product page

Caption: Preclinical PET/CT Imaging Workflow.



#### Methodology:

- Animal Model: Utilize appropriate tumor models with known folate receptor expression (e.g., KB or IGROV-1 xenografts in immunodeficient mice).
- Animal Preparation: Place animals on a folate-deficient diet for at least two weeks prior to imaging to reduce endogenous folate levels and enhance tracer uptake.
- Radiotracer Administration: Intravenously inject 3-15 MBq of 68Ga-folate via the tail vein.
- Uptake Period: Allow for a 30-60 minute uptake period.
- Anesthesia: Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).
- Imaging:
  - Position the animal on the scanner bed.
  - Perform a CT scan for anatomical localization and attenuation correction.
  - Acquire a static PET scan for 10-15 minutes.
- Image Analysis:
  - Reconstruct PET images using an appropriate algorithm (e.g., 3D-OSEM).
  - Co-register PET and CT images.
  - Draw regions of interest (ROIs) on the tumor and relevant organs on the co-registered images.
  - Calculate the percentage of injected dose per gram of tissue (%ID/g) or Standardized
     Uptake Values (SUV).

# Generalized Clinical 68Ga-folate PET/CT Protocol (Investigational)



This protocol is a generalized framework as specific clinical protocols for 68Ga-folate are still under investigation. It is based on established procedures for other 68Ga-labeled PET agents. [7][8][9][10][11]

#### Patient Preparation:

- Patients should be well-hydrated.
- Fasting for 4-6 hours prior to the scan is recommended.
- Review patient medications, as some may interfere with folate uptake. Folic acid supplements should be discontinued for a specified period before the scan.

#### Radiotracer Administration:

- Administer approximately 150-200 MBq of 68Ga-folate intravenously.
- The injection should be followed by a saline flush.

#### **Imaging Protocol:**

- Uptake Time: 60 minutes post-injection.
- Patient Positioning: Supine, arms up if possible.
- CT Scan: Perform a low-dose CT from the vertex to the mid-thigh for attenuation correction and anatomical localization. A diagnostic contrast-enhanced CT can be performed if clinically indicated.
- PET Scan: Acquire the PET scan over the same anatomical range as the CT, typically 2-3 minutes per bed position.

#### Image Analysis:

- Reconstruct and co-register PET and CT images.
- Evaluate images for areas of abnormal focal uptake.



• Quantitative analysis can be performed by measuring SUVmax in lesions of interest.

# Combined 68Ga-folate PET and Intraoperative Fluorescence Imaging (Conceptual Workflow)

This represents a conceptual workflow for a powerful combination of preoperative planning and real-time surgical guidance.

Combined PET and Intraoperative Fluorescence Workflow





Click to download full resolution via product page

Caption: Combined PET and Fluorescence Imaging Workflow.

#### Protocol Outline:

- Preoperative Staging: The patient undergoes a 68Ga-folate PET/CT scan to identify and localize all FR-positive lesions for surgical planning.
- Intraoperative Agent Administration: Prior to or during surgery, a folate-targeted near-infrared (NIR) fluorescent dye (e.g., OTL38) is administered intravenously.[7][12][13][14][15][16][17]
- Intraoperative Imaging: A dedicated NIR camera system is used to visualize the fluorescent signal from the tumor tissue in real-time.
- Image-Guided Surgery: The surgeon uses the real-time fluorescence signal to guide the complete resection of the tumor and to identify any residual microscopic disease that may not be visible to the naked eye.
- Confirmation: Resected tissue is sent for histopathological analysis to confirm the presence of cancer and to correlate with the imaging findings.

### Combining 68Ga-folate PET with MRI

The integration of 68Ga-folate PET with MRI offers the advantage of superior soft-tissue contrast compared to CT, which is particularly beneficial for tumors in the brain, pelvis, and abdomen.

Generalized Clinical 68Ga-folate PET/MRI Protocol (Investigational):

- Patient Preparation and Radiotracer Administration: Follow the same guidelines as for PET/CT.
- Imaging Protocol:
  - Uptake Time: 60 minutes post-injection.
  - Patient Positioning: Supine within the PET/MRI scanner.



- MRI Sequences: A comprehensive diagnostic MRI protocol of the region of interest should be performed. This may include T1-weighted, T2-weighted, diffusion-weighted (DWI), and dynamic contrast-enhanced (DCE) sequences.
- PET Acquisition: PET data is acquired simultaneously with or immediately following the MRI sequences.

Quantitative Data Comparison (Hypothetical):

While direct comparative studies for 68Ga-folate are limited, studies with other 68Ga-tracers suggest that SUV measurements between PET/CT and PET/MRI are generally comparable, though some variations may exist due to differences in attenuation correction methods.[18][19]

Table 3: Hypothetical Comparison of Quantitative Parameters

| Parameter            | 68Ga-folate PET/CT                         | 68Ga-folate<br>PET/MRI                                                               | Considerations                                              |
|----------------------|--------------------------------------------|--------------------------------------------------------------------------------------|-------------------------------------------------------------|
| SUVmax               | Generally robust and reproducible.         | May show slight variations due to MRI-based attenuation correction.                  | Consistency in methodology is key for longitudinal studies. |
| Tumor Volume         | Defined by CT-based anatomical boundaries. | Can be more accurately delineated due to superior soft-tissue contrast.              | May lead to more precise assessment of treatment response.  |
| Lesion Detectability | High sensitivity for FR-positive lesions.  | Potentially improved detection of small lesions in complex soft-tissue environments. | MRI can aid in characterizing indeterminate PET findings.   |

# Conclusion

The combination of **Folcepri** imaging with other diagnostic modalities holds immense potential for improving the management of FR-positive cancers. The integration of functional data from



PET with the high-resolution anatomical information from CT and MRI allows for more accurate diagnosis, staging, and treatment planning. The addition of intraoperative fluorescence imaging provides a real-time guidance system for surgeons to achieve more complete tumor resection. As research progresses, the development of standardized and optimized protocols for these combined imaging approaches will be crucial for their successful translation into routine clinical practice.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Development of a New Folate-Derived Ga-68-Based PET Imaging Agent PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diagnostic accuracy and clinical value of [68Ga]Ga-FAPI-46 PET/CT for staging patients with ovarian cancer: study protocol for a prospective clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intraoperative Near-Infrared Fluorescence Imaging Targeting Folate Receptors Identifies Lung Cancer in a Large Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of new folate-based PET radiotracers: preclinical evaluation of <sup>68</sup>Ga-DOTAfolate conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intraoperative Fluorescence Imaging in Thoracic Surgery PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uwmedicine.org [uwmedicine.org]
- 10. How to Prepare for Your Gallium Scan | Brown University Health [brownhealth.org]
- 11. radiology.unm.edu [radiology.unm.edu]
- 12. researchgate.net [researchgate.net]







- 13. Intraoperative imaging of folate receptor alpha positive ovarian and breast cancer using the tumor specific agent EC17 PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diagnostic accuracy and clinical value of [68Ga]Ga-FAPI-46 PET/CT for staging patients with ovarian cancer: study protocol for a prospective clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel Use of Folate-Targeted Intraoperative Fluorescence, OTL38, in Robot-Assisted Laparoscopic Partial Nephrectomy: Report of the First Three Cases PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pafolacianine, the magic wand of intraoperative imaging of folate-receptor positive ovarian cancer Gul Annals of Translational Medicine [atm.amegroups.org]
- 17. Dual-receptor PET imaging of ovarian cancer using a 68Ga-labeled heterodimer targeting folate receptor and HER2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of PET/CT and PET/MRI hybrid systems using a 68Ga-labelled PSMA ligand for the diagnosis of recurrent prostate cancer: initial experience PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Combining Folcepri (68Ga-folate) Imaging with Other Diagnostic Modalities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15179267#combining-folcepri-imaging-with-other-diagnostic-modalities]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com